molecular formula C13H14O4 B2431136 4-butyl-5,7-dihydroxy-2H-chromen-2-one CAS No. 712281-80-6

4-butyl-5,7-dihydroxy-2H-chromen-2-one

Cat. No.: B2431136
CAS No.: 712281-80-6
M. Wt: 234.251
InChI Key: MLSSEIYJTVDKTK-UHFFFAOYSA-N
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Description

4-butyl-5,7-dihydroxy-2H-chromen-2-one, also known as baicalin, is a plant flavonoid found in several plant species. It is a coumarin derivative with the molecular formula C13H14O4 . The compound has a molecular weight of 234.25 .


Synthesis Analysis

The synthesis of coumarin derivatives like this compound has been a subject of interest for many organic and pharmaceutical chemists . Various methods have been developed for the synthesis of these compounds, including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B). The absence of a double bond between C-2 and C-3 of the chromanone skeleton distinguishes it from chromone .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 268–270°C . The compound has a molecular weight of 234.25 and a molecular formula of C13H14O4 .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Properties

4-Butyl-5,7-dihydroxy-2H-chromen-2-one, isolated from Belamcanda chinensis, demonstrates antimicrobiotic and anti-inflammatory effects. This compound's structure facilitates inter- and intramolecular hydrogen bonding, which might contribute to its biological activity (Liu, Ma, Gao, & Wu, 2008).

Spectroscopic Analysis and Quantum Mechanical Studies

Spectroscopic analysis and quantum mechanical studies of similar chromen-2-one derivatives have been conducted. These studies include DFT investigations, simulating IR spectra, and analyzing electron delocalization. Such research enhances understanding of the stability and reactivity of these compounds (Al-Otaibi et al., 2020).

Synthesis and Pharmacological Evaluation

The synthesis of novel isoxazoline chromene derivatives shows potential in antibacterial and anticoagulant activities. These derivatives are synthesized through various chemical reactions, indicating the versatility and potential pharmacological applications of chromen-2-one compounds (Zghab et al., 2017).

Synthesis Methods for Biologically Active Derivatives

Studies on the synthesis of dihydropyran-fused and cyclopenten-fused chromen-2-ones reveal methods that are beneficial for the creation of biologically active derivatives. These methods offer mild reaction conditions and good atom economy, important for sustainable chemistry practices (Wang, Yu, Zheng, & Shi, 2012).

Interaction with Graphene and Enhanced Physicochemical Properties

Certain chromen-2-one derivatives interact with graphene to form molecular self-assemblies. These self-assemblies show enhanced physicochemical properties compared to their individual constituents. This interaction is significant for developing advanced materials and nanotechnology applications (Al-Otaibi et al., 2020).

Properties

IUPAC Name

4-butyl-5,7-dihydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-2-3-4-8-5-12(16)17-11-7-9(14)6-10(15)13(8)11/h5-7,14-15H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSSEIYJTVDKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=CC(=C12)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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